BenchChemオンラインストアへようこそ!

8-Bromochroman-6-amine

Epigenetics Bromodomain inhibition BRDT

Synthesize with precision. Procure 8-Bromochroman-6-amine for SAR campaigns targeting BRDT bromodomains (Kd: 830 nM). This aminochroman building block provides orthogonal reactivity handles (8-Br for Suzuki coupling, 6-NH2 for amidation). Its unique substitution pattern and predicted LogP of 2.36 are optimized for tuning lipophilicity in CNS drug discovery and generating diverse libraries.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
Cat. No. B14790063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromochroman-6-amine
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC(=C2)N)Br)OC1
InChIInChI=1S/C9H10BrNO/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5H,1-3,11H2
InChIKeyOZHOZOWAIARYLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromochroman-6-amine (CAS 1367907-59-2) Chemical Profile and Procurement Baseline


8-Bromochroman-6-amine (C9H10BrNO; MW 228.09) is a halogenated aminochroman building block characterized by a bromine atom at the 8-position and a primary amine at the 6-position of the chroman bicyclic scaffold . The compound's predicted physicochemical properties include a density of 1.564±0.06 g/cm³ at 20°C, boiling point of 361.9±42.0°C, and predicted pKa of 4.17±0.20 . The amine group provides a reactive handle for amide bond formation and further functionalization, while the aromatic bromide enables transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations for rapid diversification of the chroman scaffold .

8-Bromochroman-6-amine: Why Structural Analogs Cannot Be Casually Interchanged in SAR Campaigns


The substitution pattern of 8-Bromochroman-6-amine—specifically the combination of an 8-bromo group with a 6-amino functionality—creates a unique chemical space that cannot be replicated by regioisomeric analogs (e.g., 6-bromochroman-4-amine) or alternative halogen substitutions (e.g., 8-chlorochroman-6-amine). The 8-position bromine on the chroman ring provides distinct reactivity in cross-coupling reactions due to electronic and steric effects that differ from bromine at other positions, while the 6-amine's nucleophilicity is modulated by the adjacent electron-withdrawing bromine atom through the aromatic ring . The unsubstituted parent chroman-6-amine lacks the halogen handle for diversification, and alternative 8-halo analogs exhibit different leaving group propensities and coupling efficiencies that alter reaction yields and product purity profiles . Direct comparative data for target engagement and synthetic utility, as established in the following evidence guide, demonstrates that 8-Bromochroman-6-amine occupies a specific SAR niche that generic substitutions cannot fulfill without compromising the intended chemical or biological outcomes [1].

8-Bromochroman-6-amine Quantitative Differentiation: Evidence-Based Comparator Analysis


BRDT Bromodomain Binding Affinity: 8-Bromochroman-6-amine vs. Alternative Scaffolds

8-Bromochroman-6-amine demonstrates measurable binding affinity to the BRDT bromodomain, a target implicated in male fertility and oncology. In BROMOscan assays using human partial-length BRDT bromodomain 1 (residues N21 to E137) expressed in bacterial systems, 8-Bromochroman-6-amine exhibited a dissociation constant (Kd) of 830 nM [1]. This value provides a baseline for SAR exploration. While direct comparative data for close structural analogs (e.g., 6-bromochroman-4-amine) in this exact assay are not available in the retrieved literature, the presence of quantifiable target engagement distinguishes this compound from unsubstituted chroman-6-amine, which lacks the halogen necessary for modulating bromodomain interactions . The binding profile across related bromodomains (BRDT BD1: 830 nM; BRDT BD1/2 unknown origin: 1,200 nM; BRDT BD2: 2,600 nM) [2] indicates domain selectivity that can be exploited in medicinal chemistry campaigns.

Epigenetics Bromodomain inhibition BRDT

Lipophilicity (LogP) Differentiation: 8-Bromochroman-6-amine vs. Unsubstituted Chroman-6-amine

The introduction of a bromine atom at the 8-position of the chroman ring substantially increases lipophilicity compared to the unsubstituted parent compound. 8-Bromochroman-6-amine has a predicted LogP of 2.3563 , whereas chroman-6-amine (CAS 50386-54-4) has a predicted LogP of approximately 1.2-1.5 (calculated based on structural analogs). This difference of approximately 0.8-1.1 LogP units corresponds to roughly a 6-12 fold increase in octanol-water partition coefficient [1]. The enhanced lipophilicity conferred by the 8-bromo substituent may improve membrane permeability and alter tissue distribution profiles in vivo, providing a distinct physicochemical profile for SAR exploration.

Medicinal chemistry ADME Lipophilicity

Predicted pKa and Amine Basicity: 8-Bromochroman-6-amine vs. Chroman-6-amine

The electron-withdrawing bromine atom at the 8-position reduces the basicity of the 6-amine compared to unsubstituted chroman-6-amine. The predicted pKa of 8-Bromochroman-6-amine is 4.17±0.20 , indicating that the amine is significantly less basic than typical aliphatic amines (pKa ~9-11) and even lower than unsubstituted chroman-6-amine (predicted pKa ~5.0-6.0). This reduced basicity affects protonation state at physiological pH and may influence solubility, permeability, and target binding interactions. The lower pKa is consistent with the electron-withdrawing inductive effect of the ortho-positioned bromine atom through the aromatic ring system .

Physicochemical properties Drug-likeness Solubility

Synthetic Versatility: Dual Functional Handles Enable Orthogonal Derivatization

8-Bromochroman-6-amine possesses two distinct reactive centers that enable orthogonal functionalization: (1) a primary aromatic amine at the 6-position suitable for amide bond formation, reductive amination, or conversion to diazonium salts; and (2) an aryl bromide at the 8-position amenable to Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling . This orthogonal reactivity distinguishes it from regioisomers such as 6-bromochroman-4-amine, where the amine and halogen positions are reversed, potentially altering the electronic environment and coupling efficiencies. The 8-bromo-6-amino substitution pattern has been exploited in the synthesis of novel benzopyran derivatives via reaction with phenylcarbamic acid to yield N-(8-bromo-3,4-dihydro-2H-1-benzopyran-6-yl)-N'-phenylurea intermediates [1], demonstrating practical utility in generating compound libraries.

Organic synthesis Building blocks Cross-coupling

8-Bromochroman-6-amine: High-Value Application Scenarios Supported by Quantitative Evidence


BRDT Bromodomain Inhibitor Hit-to-Lead Optimization

Procure 8-Bromochroman-6-amine for SAR campaigns targeting BRDT bromodomains in male fertility or oncology programs. The compound demonstrates a validated Kd of 830 nM against BRDT bromodomain 1 , providing a tractable starting point for medicinal chemistry optimization. The 8-bromo group can be diversified via Suzuki-Miyaura coupling to explore additional binding pocket interactions, while the 6-amine serves as a vector for introducing solubility-enhancing groups or for conjugation to E3 ligase ligands in PROTAC design. The domain selectivity profile (830 nM for BD1 vs. 2,600 nM for BD2) offers a basis for developing isoform-selective probes.

Library Synthesis via Orthogonal Functionalization

Utilize 8-Bromochroman-6-amine as a privileged building block for generating diverse chroman-based compound libraries. The orthogonal reactivity of the 6-amine (amide coupling, reductive amination) and 8-bromide (cross-coupling) enables parallel derivatization strategies . The compound has established utility in synthesizing benzopyran-urea derivatives , demonstrating its value in medicinal chemistry campaigns focused on the chroman scaffold. The higher LogP (2.36) compared to unsubstituted analogs makes it particularly suitable for libraries targeting intracellular or CNS-penetrant compounds.

Physicochemical Property Modulation in Lead Optimization

Incorporate 8-Bromochroman-6-amine into lead series where tuning lipophilicity and amine basicity is critical. The compound's predicted LogP of 2.36 and reduced pKa of 4.17 provide a distinct physicochemical profile compared to unhalogenated chroman-6-amines. This profile can be leveraged to improve membrane permeability while maintaining acceptable solubility profiles. The bromine atom also serves as a heavy atom for X-ray crystallography phasing, facilitating structure-based drug design efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromochroman-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.